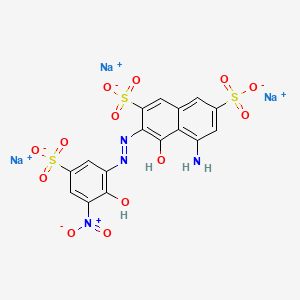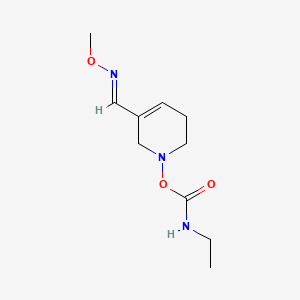
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- is a complex organic compound with a unique structure that includes a pyridine ring, a tetrahydro group, and an O-methyloxime moiety
Vorbereitungsmethoden
The synthesis of 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- involves multiple steps, including the formation of the pyridine ring, the introduction of the tetrahydro group, and the addition of the O-methyloxime moiety. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethylamine, carbonyl compounds, and methyloxime derivatives. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the pyridine ring or other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-(((ethylamino)carbonyl)oxy)-, 3-(O-methyloxime), (E)- include other pyridine derivatives and tetrahydro compounds These compounds may share some structural features but differ in their functional groups and overall reactivity
Eigenschaften
CAS-Nummer |
145071-56-3 |
|---|---|
Molekularformel |
C10H17N3O3 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-ethylcarbamate |
InChI |
InChI=1S/C10H17N3O3/c1-3-11-10(14)16-13-6-4-5-9(8-13)7-12-15-2/h5,7H,3-4,6,8H2,1-2H3,(H,11,14)/b12-7+ |
InChI-Schlüssel |
BFLSHVDLBFOOJM-KPKJPENVSA-N |
Isomerische SMILES |
CCNC(=O)ON1CCC=C(C1)/C=N/OC |
Kanonische SMILES |
CCNC(=O)ON1CCC=C(C1)C=NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


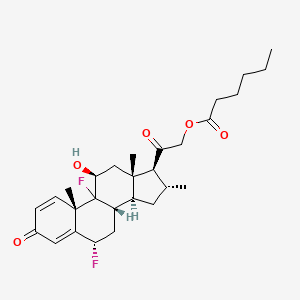
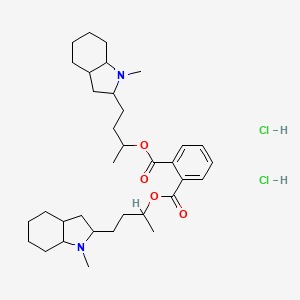
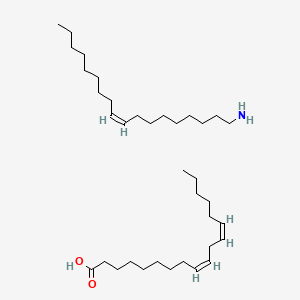
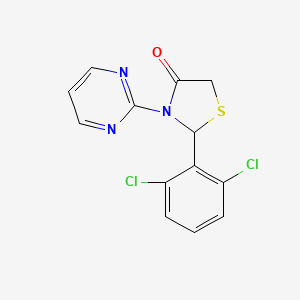
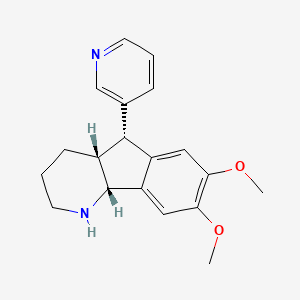
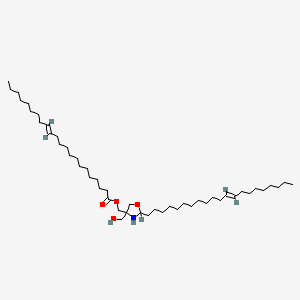
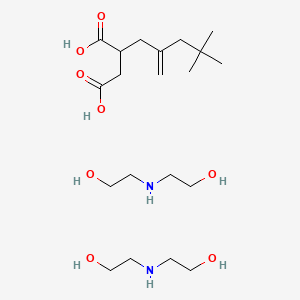
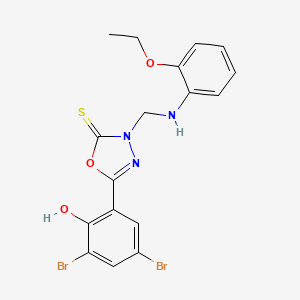
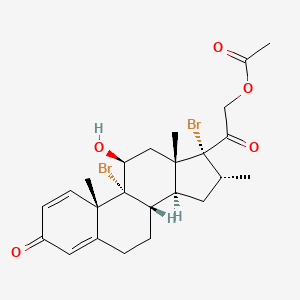
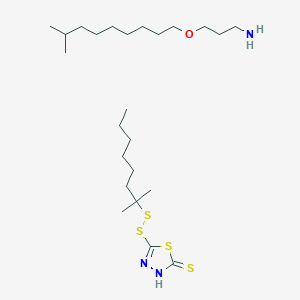


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[(2R)-3-amino-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-oxopropyl]disulfanyl]propanoyl-methylamino]propanoate](/img/structure/B12708108.png)
